Posaconazole hydrate is a pharmaceutical compound that belongs to the class of triazole antifungals. It is primarily used in the treatment and prevention of fungal infections, particularly in immunocompromised patients. Posaconazole is known for its broad-spectrum activity against various fungi, including Candida and Aspergillus species. The hydrate form of posaconazole is characterized by its incorporation of water molecules into the crystal structure, which can influence its solubility and bioavailability.
Posaconazole was first developed by Schering-Plough (now part of Merck & Co.) and received approval from the U.S. Food and Drug Administration in 2006. The compound is synthesized from various precursors through a series of chemical reactions that involve specific solvents and catalysts.
The synthesis of posaconazole hydrate involves several key steps that can vary based on the specific method employed. One notable method includes:
The molecular structure of posaconazole consists of multiple functional groups that contribute to its antifungal activity:
Posaconazole undergoes various chemical reactions during its synthesis and formulation:
Posaconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. The mechanism involves:
Posaconazole hydrate has several important applications in medicine:
The evolution of azole antifungals represents a paradigm shift in medical mycology:
Hydrate formation profoundly influences drug behavior:
Table 1: Characteristics of Posaconazole Solid Forms
Form | Type | Water Molecules | Stability in Water | XRPD Peaks (Characteristic, 2θ) |
---|---|---|---|---|
Form I | Anhydrous | 0 | Low | 10.2°, 16.8°, 20.1° |
Form-S | Hydrate | 3 | High (with excipients) | 5.6°, 17.2°, 22.4° |
Form A | Hydrate | 2 | Moderate | 6.8°, 13.6°, 27.1° |
Posaconazole’s clinical value centers on its unique activity profile:
Table 2: Bioavailability Comparisons Across Posaconazole Formulations
Formulation | Dosing | Relative Bioavailability | Food Effect | T~max~ (hr) |
---|---|---|---|---|
Oral suspension | 200 mg TID | 1.0 (reference) | 4-fold ↑ with high-fat meal | 4–5 |
Delayed-release tablet | 300 mg QD | 1.37 | Minimal (once-daily dosing) | 4–6 |
Intravenous solution | 300 mg infusion | 1.54 | Not applicable | End of infusion |
Understanding Form-S behavior is essential because:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7